molecular formula C23H31ClO4 B13917950 Ascochlorin A

Ascochlorin A

Cat. No.: B13917950
M. Wt: 406.9 g/mol
InChI Key: HQKVWXLIBNKFCS-OEAGFLSSSA-N
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Description

Ascochlorin A is a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), demonstrated by a binding affinity (K D ) of 3.29 μM . This compound is a derivative of the isoprenoid antibiotic Ascochlorin, which is known to exhibit a broad spectrum of biological activities through multiple mechanisms . The parent compound, Ascochlorin, mediates its potent anti-tumor effects predominantly through the suppression of the STAT3 signaling cascade, leading to the downregulation of anti-apoptotic proteins and the induction of programmed cell death in various cancer cells, including hepatocellular carcinoma (HCC) . Research on Ascochlorin has also revealed it induces G1 cell cycle arrest by downregulating c-Myc in a p53-independent manner, making it a valuable tool for studying cell cycle regulation . Furthermore, it functions as an unusual inhibitor of the mitochondrial cytochrome bc1 complex, binding to both the Qo and Qi sites of the enzyme, which distinguishes it from other common inhibitors and provides a unique mechanism for disrupting cellular energy metabolism . A 2024 study also highlighted that Ascochlorin attenuates the early stage of adipogenesis via the Wnt/β-catenin pathway and inhibits high-fat-diet-induced obesity in mice, suggesting potential research applications in metabolic diseases . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H31ClO4

Molecular Weight

406.9 g/mol

IUPAC Name

5-chloro-2,4-dihydroxy-3-[(E)-5-[(1R,3S)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-6-methylbenzaldehyde

InChI

InChI=1S/C23H31ClO4/c1-13(7-10-18-14(2)8-11-19(26)23(18,4)5)6-9-16-21(27)17(12-25)15(3)20(24)22(16)28/h6,12,18-19,26-28H,2,7-11H2,1,3-5H3/b13-6+/t18-,19+/m1/s1

InChI Key

HQKVWXLIBNKFCS-OEAGFLSSSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)O)O)C=O

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC2C(=C)CCC(C2(C)C)O)O)C=O

Origin of Product

United States

Preparation Methods

Natural Biosynthesis in Fungi

The biosynthesis of this compound occurs naturally in fungi such as Acremonium egyptiacum through a complex enzymatic pathway involving multiple gene clusters.

  • The biosynthesis starts with the farnesylation of orsellinic acid to form a meroterpenoid intermediate.
  • This intermediate undergoes several enzymatic modifications, including epoxidation, hydroxylation, and cyclization.
  • The key precursor is ilicicolin A epoxide, which is converted to this compound by the action of membrane-bound terpene cyclase AscF and other enzymes encoded by the gene cluster ascABCDEFG.
  • Another gene cluster (ascHIJ) is involved in the late steps of biosynthesis.
  • The transcription factor AscR regulates these gene clusters, coordinating the biosynthesis of this compound.
  • Genetic manipulation, such as blocking the biosynthetic pathway for ascofuranone, allows selective production of this compound in fungal strains.

This biosynthetic pathway was elucidated through heterologous expression, in vitro enzyme reconstruction, gene deletion experiments, and genome-wide differential expression analysis, enabling a better understanding of the enzymatic steps and genetic control involved.

In Vitro Enzymatic Reconstruction

  • Enzyme extracts containing AscE, AscF, and AscG incubated with ilicicolin A epoxide yielded this compound.
  • Intermediate compounds such as ilicicolin C were identified during the enzymatic transformation process.
  • This in vitro approach confirms the role of specific enzymes in the biosynthesis and allows for potential biocatalytic production of this compound.

Semi-Synthetic and Chemical Synthesis Methods

Semi-Synthetic Modifications

  • Ascochlorin derivatives have been prepared by chemical modification of ascochlorin obtained from natural sources.
  • For example, O-acetyl derivatives of ascochlorin can be synthesized and further reacted with hydroxyamine derivatives in the presence of bases such as pyridine or sodium carbonate to yield various functionalized analogues.
  • Acidic hydrolysis of acetal groups on intermediates under appropriate solvent conditions is used to obtain target compounds, including ascochlorin derivatives.
  • These semi-synthetic routes enable the preparation of ascochlorin analogues with modifications at specific positions, enhancing biological activity or pharmacological properties.

Chemical Synthesis Challenges

  • The chemical synthesis of this compound is challenging due to its complex sesquiterpene side chain and chlorinated aromatic moiety.
  • Few total syntheses have been reported, and most rely on partial synthesis from fungal metabolites.
  • Synthetic strategies often involve constructing the sesquiterpene skeleton followed by chlorination and functional group transformations.

Structural Analogues and Derivatives

Research has identified several ascochlorin analogues with variations in the sesquiterpene side chain and aromatic moiety, which have been isolated from marine and terrestrial fungi.

  • New analogues such as ascochlorin N-acetylglucosamine, 4′-ketoascochlorin, and 4′,5′-dihydro-4′-formylascochlorin have been characterized using nuclear magnetic resonance and mass spectrometry.
  • These analogues arise from modifications such as hydroxylation, acetylation, and sugar conjugation at specific positions on the ascochlorin backbone.
  • The biosynthesis of these analogues shares common intermediates with this compound, allowing for potential biosynthetic engineering to produce novel compounds.

Comparative Table of Preparation Methods

Preparation Method Description Key Enzymes/Reagents Advantages Limitations
Biosynthetic Production Natural enzymatic pathway in Acremonium egyptiacum involving gene clusters ascABCDEFG and ascHIJ Terpene cyclases (AscF), P450 monooxygenases (AscH), transcription factor (AscR) High specificity, potential for genetic engineering Low yield in wild strains, complex regulation
In Vitro Enzymatic Synthesis Enzyme extracts catalyze conversion of ilicicolin A epoxide to this compound AscE, AscF, AscG enzymes Controlled conditions, mechanistic insights Requires enzyme purification and cofactors
Semi-Synthetic Modification Chemical reactions on natural ascochlorin to produce derivatives Hydroxyamine, bases (pyridine, sodium carbonate), acid hydrolysis Enables structural diversification Dependent on natural ascochlorin supply
Chemical Total Synthesis Multi-step organic synthesis constructing sesquiterpene and chlorinated aromatic moieties Various organic reagents and catalysts Access to pure compound, structural control Complex, low overall yield, time-consuming

Summary of Key Research Findings

  • The complete gene clusters responsible for this compound biosynthesis have been identified, allowing for genetic manipulation to enhance production.
  • Enzymatic in vitro synthesis confirms the role of specific terpene cyclases and monooxygenases in the pathway.
  • Semi-synthetic methods allow the preparation of functionalized ascochlorin derivatives with potential improved biological activities.
  • Structural elucidation of new analogues provides insight into biosynthetic flexibility and opportunities for novel compound development.

Scientific Research Applications

Ascochlorin, derived from the fungus Ascochyta viciae, is an isoprenoid antibiotic with a wide array of therapeutic effects, such as antiviral, antifungal, anti-hypertension, immunomodulatory, and antidiabetic properties . Research indicates its potential pharmacological applications in various areas, including as an antitumor agent and in the treatment of adipogenesis and obesity .

Scientific Research Applications

Anti-obesity Effects: Ascochlorin (ASC) has been shown to attenuate the early stage of adipogenesis, suggesting a potential anti-obesity effect .

Inhibitor of Mitochondrial Respiration: Ascochlorin acts as a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex, affecting both the Qi and Qo sites of the enzyme . This inhibition of mitochondrial respiration is linked to its ability to activate p53, a protein that plays a role in cancer suppression .

Antitumor Activity: Studies have investigated ascochlorin's ability to suppress the growth of hepatocellular carcinoma (HCC) cells . Ascochlorin modulates the STAT3 signaling pathway, which is often deregulated in HCC, leading to the downregulation of STAT3 activation and the expression of related oncogenic gene products .

Enhancement of Chemotherapy Sensitivity: Ascochlorin can increase the sensitivity of hepatocellular carcinoma cells to doxorubicin, a common chemotherapy drug . It has been shown to reverse epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance, by downregulating STAT3-Snail expression .

Activation of p53: Ascochlorin, a prenylphenol antitumor antibiotic, significantly elevates the expression of endogenous p53 by enhancing protein stability in human osteosarcoma and colon cancer cells . Ascochlorin also elevates DNA binding activity to the p53 consensus sequence in the nuclear extract and enhances the transcription of p53 downstream targets .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ascofuranone

  • Structural Differences: Ascofuranone replaces the cyclohexanone ring in ascochlorin with a dimethyl-oxo-tetrahydrofuran moiety .
  • Bioactivity: While ascochlorin inhibits mitochondrial Complex III, ascofuranone targets Complex II in parasitic flatworms (Fasciola spp.), showing potent antiparasitic activity . Ascofuranone also exhibits stronger anti-inflammatory effects by suppressing NF-κB and AP-1 pathways in macrophages compared to ascochlorin .
  • Key Data: Property Ascochlorin A Ascofuranone Mitochondrial Target Complex III Complex II IC₅₀ (Anti-inflammatory) 10 μM (RAW 264.7) 5 μM (RAW 264.7) Antiparasitic Activity Not observed 95% inhibition (Fasciola) References:

4-O-Methylascochlorin (MAC)

  • Structural Differences : Methylation of the 4′-hydroxyl group enhances metabolic stability .
  • Bioactivity : MAC stabilizes HIF-1α by inhibiting prolyl hydroxylase (PHD) activity, unlike ascochlorin, which has minimal HIF-1α effects . MAC also synergizes with 5-fluorouracil to inhibit Wnt/β-catenin signaling in colorectal cancer .
  • Key Data: Property this compound 4-O-Methylascochlorin HIF-1α Stabilization None EC₅₀ = 1.5 μM (U2OS) Anticancer Synergy Not reported 70% apoptosis (HCT-116) References:

Fimetarin A

  • Structural Differences: Contains a benzoquinone moiety instead of the 5-chloroorcylaldehyde unit .
  • Bioactivity : Fimetarin A shows moderate antifungal activity (Candida albicans: MIC = 8 μg/mL) but lacks the broad-spectrum antibacterial effects of ascochlorin .
  • Key Data :

    Property This compound Fimetarin A
    Antifungal Activity MIC = 4 μg/mL MIC = 8 μg/mL
    Antibacterial Spectrum Broad (Gram+/-) Narrow (Gram+)

    References:

Functional Comparison with Derivatives

4-O-Carboxymethylascochlorin

  • Functional Role: Activates PPARγ, unlike ascochlorin, and induces ER stress-mediated autophagy in hepatocellular carcinoma .
  • Key Finding : Reduces blood glucose in diabetic mice (40% reduction at 10 mg/kg) but elevates cholesterol, contrasting with ascochlorin’s hypolipidemic effects .

LL-Z1272α Epoxide

  • Biosynthetic Role : A precursor of ascochlorin with an epoxide group .
  • Bioactivity: Lacks antifungal activity, highlighting the necessity of the cyclohexanone ring for bioactivity .

Structure-Activity Relationship (SAR) Findings

Structural Feature Impact on Bioactivity Example Compound
5-Chloroorcylaldehyde moiety Essential for antimicrobial activity This compound
Cyclohexanone ring Required for mitochondrial inhibition This compound
4′-Hydroxyl group methylation Enhances HIF-1α stabilization 4-O-Methylascochlorin
Benzoquinone substitution Reduces antifungal potency Fimetarin A

Key Research Findings and Contradictions

Mitochondrial Targets : Ascochlorin primarily inhibits Complex III, but in Fasciola mitochondria, it unexpectedly suppresses Complex II (72% inhibition at 1 μM) .

Antiviral Mechanism: Ascochlorin inhibits viral replication without affecting viral adsorption or maturation, unlike rotenone, which blocks early-stage entry .

Biological Activity

Ascochlorin A, an isoprenoid antibiotic derived from the phytopathogenic fungus Ascochyta viciae, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes current research findings on the compound's mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound functions primarily as an inhibitor of the mitochondrial cytochrome bc1 complex. Research indicates that it acts at both the Q(i) and Q(o) sites of this enzyme, similar to other known inhibitors like antimycin A and stigmatellin. This dual action disrupts electron transport processes, leading to a decrease in cellular respiration and energy production in targeted organisms .

Key Findings:

  • Inhibition of Cytochrome bc1 Complex : this compound has been shown to inhibit the reduction of cytochrome b by ubiquinone through both active sites, impacting mitochondrial function significantly .
  • Induction of Alternative Oxidase : It promotes the expression of nuclear-encoded alternative oxidase genes in yeast, suggesting a compensatory response to mitochondrial inhibition .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy has been assessed in numerous studies, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Aspergillus fumigatus1.25–4.1 μg/mL
Candida albicans6.6–13.3 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)1.25–2.5 μg/mL
Escherichia coli20 μg/mL

Anticancer Properties

Recent studies have highlighted this compound's potential in cancer therapy, particularly its ability to enhance the sensitivity of hepatocellular carcinoma (HCC) cells to doxorubicin, a common chemotherapeutic agent.

Mechanisms in Cancer Treatment:

  • Augmentation of Chemotherapy : Co-administration with doxorubicin resulted in reduced invasion and migration of HCC cells, indicating a potential role in overcoming drug resistance associated with epithelial-to-mesenchymal transition (EMT) .
  • Targeting Signaling Pathways : this compound inhibits the STAT3 signaling cascade, which is crucial for cancer cell growth and survival .

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. Modifications to its molecular structure can significantly alter its potency against specific pathogens.

Key Structural Insights:

  • The presence of a 5-chloroorcylaldehyde moiety along with double bonds at specific positions (C-2′/C-3′ and C-4′/C-5′) is critical for its bioactivity against fungi .
  • Analogues with alterations at C-8′ or C-9′ showed varying degrees of activity, emphasizing the importance of precise structural configurations for maintaining efficacy .

Case Studies

  • Hepatocellular Carcinoma : In a controlled study, this compound was administered alongside doxorubicin to assess its impact on HCC cell lines. Results indicated a marked increase in sensitivity to chemotherapy, highlighting its role as a potential adjuvant treatment .
  • Fungal Infections : Clinical evaluations demonstrated that this compound effectively inhibited growth in strains resistant to conventional antifungal agents, suggesting its utility in treating difficult infections caused by Candida and Aspergillus species .

Q & A

Q. What experimental models are commonly used to study Ascochlorin A's effects on HIF-1α accumulation?

Methodological Answer:

  • Cell lines: Human osteosarcoma U2OS cells are widely used due to their responsiveness to this compound derivatives. Cells are cultured in DMEM supplemented with 5% fetal bovine serum and 50 µg/mL kanamycin .
  • Treatment conditions: Derivatives (e.g., MAC, AS-6) are dissolved in DMSO and applied at 10 µM for 4 hours to observe HIF-1α expression changes.
  • Detection: Western blotting with anti-HIF-1α antibodies is standard. AMPK inhibitors (e.g., compound C) and RNA interference targeting AMPK are used to validate pathway involvement .

Q. How can proteomic changes induced by this compound be systematically analyzed?

Methodological Answer:

  • 2D gel electrophoresis: Resolve proteins from treated vs. untreated U2OS cells.
  • MALDI-TOF MS: Identify differentially expressed proteins (e.g., epidermal growth factor receptor, ATP-dependent RNA helicase) with ≥3-fold expression changes.
  • Validation: Confirm findings via Western blotting, zymography, and RT-PCR. Example: Erk2 shows a 3-fold increase in treated cells .

Q. What cultivation conditions optimize this compound analog production in fungal strains?

Methodological Answer:

  • Strains: Stilbella fimetaria or Ascochyta viciae are cultured on YES agar media at 25°C for 9 days in darkness.
  • Analysis: Use UHPLC-DAD-QTOF-MS with UV absorption (λmax 240, 290, 346 nm) and HRMS/MS fragmentation patterns for dereplication. New analogs (e.g., ascochlorin N-acetylglucosamine) are confirmed via 1D/2D NMR .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect their biological activity?

Methodological Answer:

  • Key modifications: Compare hydroxylation at C-4', ketone groups (e.g., 4'-ketoascochlorin), and glycosylation (e.g., N-acetylglucosamine).
  • Activity assays: Test derivatives in U2OS cells for HIF-1α accumulation (via Western blot) and AMPK activation (via kinase assays). Example: MAC activates AMPK, while AS-6 does not .
  • Structure-activity relationship (SAR): Use computational modeling to correlate substituents (e.g., cyclohexanone moiety) with bioactivity .

Q. How to resolve contradictions in AMPK activation data among Ascochlorin derivatives?

Methodological Answer:

  • Contradictory findings: MAC activates AMPK, but ascochlorin and AS-6 do not .
  • Experimental approaches:
  • Use AMPK inhibitors (compound C) and siRNA knockdown to isolate AMPK-dependent effects.
  • Compare with mitochondrial respiration inhibitors (e.g., antimycin A) to exclude off-target effects.
  • Conduct kinetic studies in cell-free systems to test direct hydroxylase inhibition .

Q. What strategies identify novel Ascochlorin analogs with unique bioactivity?

Methodological Answer:

  • Dereplication: Screen fungal extracts via HRMS/MS and UV profiles against known Ascochlorin standards.
  • Isolation: Purify compounds using preparative HPLC and confirm structures via NMR (e.g., fimetarin A, a benzoquinone derivative).
  • Functional assays: Test analogs in disease models (e.g., cancer, diabetes) for cholesterol reduction or HIF-1 modulation .

Q. How to address variability in proteomic data from Ascochlorin-treated cells?

Methodological Answer:

  • Technical replication: Perform ≥3 independent 2D gel experiments to ensure reproducibility.
  • Statistical thresholds: Apply fold-change cutoffs (e.g., ≥5-fold for ribulose-5-phosphate-epimerase) and false discovery rate correction.
  • Pathway analysis: Use bioinformatics tools (e.g., STRING) to cluster proteins into functional networks (e.g., oxidative stress response) .

Data Contradiction Analysis

Q. Why do some Ascochlorin derivatives inhibit HIF-1α accumulation while others activate it?

Methodological Answer:

  • Key variables: Structural differences (e.g., MAC vs. ascochlorin) and cellular context (e.g., oxygen levels).
  • Hypothesis testing:
  • Treat cells under hypoxic vs. normoxic conditions to assess oxygen-dependent effects.
  • Measure hydroxylase activity in vitro using recombinant enzymes and ascorbate cofactors.
    • Mechanistic insight: MAC directly inhibits HIF-1 hydroxylase, independent of AMPK, unlike other derivatives .

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